molecular formula C33H43F3N2O3 B1663036 Cddo-tfea CAS No. 932730-52-4

Cddo-tfea

Cat. No.: B1663036
CAS No.: 932730-52-4
M. Wt: 572.7 g/mol
InChI Key: UBRASLQCAYTTEB-KPOXMGGZSA-N
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Description

  • CDDO-TFEA is a trifluoroethylamide derivative of CDDO (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide).
  • It acts as an activator of the NF-E2-related factor-2 (Nrf2)/antioxidant response element (ARE) signaling pathway.
  • The Nrf2/ARE pathway plays a crucial role in antioxidant and anti-inflammatory responses.
  • Preparation Methods

    • Synthetic routes for CDDO-TFEA involve chemical modifications of the parent compound CDDO.
    • Reaction conditions may vary, but the trifluoroethylamide group is introduced to enhance blood-brain barrier penetration.
    • Industrial production methods are not widely documented due to its research-oriented nature.
  • Chemical Reactions Analysis

    • CDDO-TFEA undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include those used for amide formation and fluorination.
    • Major products include modified CDDO derivatives with improved bioavailability.
  • Mechanism of Action

    • CDDO-TFEA activates Nrf2, leading to increased expression of antioxidant and cytoprotective proteins.
    • Molecular targets include Nrf2 itself, HO-1, NQO-1, and Glutathione reductase.
  • Comparison with Similar Compounds

    • CDDO-TFEA’s uniqueness lies in its trifluoroethylamide modification, enhancing blood-brain barrier permeability.
    • Similar compounds include CDDO and other triterpenoids with Nrf2-activating properties.

    Properties

    IUPAC Name

    (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UBRASLQCAYTTEB-KPOXMGGZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C33H43F3N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    572.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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